molecular formula C8H13N3 B2874775 1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine CAS No. 1349709-01-8

1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine

Cat. No. B2874775
CAS RN: 1349709-01-8
M. Wt: 151.213
InChI Key: CZTSQAJDJOITRC-UHFFFAOYSA-N
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Description

“1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C8H13N3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

While specific synthesis methods for “1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine” are not available, pyrazoles can undergo a variety of chemical reactions, including N-alkylation, N-acylation, sulfonation, and halogenation.


Molecular Structure Analysis

The molecular structure of “1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine” consists of a pyrazole ring bound to a cyclobutyl group and a methyl group . The InChI code for this compound is 1S/C8H13N3/c1-6-8(9)5-10-11(6)7-3-2-4-7 .


Physical And Chemical Properties Analysis

The molecular weight of “1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine” is 151.21 . It is a powder at room temperature .

Scientific Research Applications

Organic Synthesis

1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine: serves as a valuable building block in organic synthesis. Its unique structure allows it to act as a precursor for various organic compounds. It can undergo reactions such as alkylation, acylation, and condensation to form more complex molecules that are useful in creating pharmaceuticals, polymers, and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, this compound is explored for its potential to act as a core structure for drug development. Its derivatives are being studied for their pharmacological properties, including their use as enzyme inhibitors, receptor antagonists, or modulators of biological pathways .

Agrochemical Development

The compound’s derivatives are also investigated for their use in agrochemicals. Researchers are looking into its application in the development of new pesticides, herbicides, and fungicides that can help in crop protection and yield improvement .

Material Science

In material science, 1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine can be used to synthesize novel materials with specific properties. It can contribute to the creation of new polymers with enhanced durability, flexibility, or thermal stability .

Catalysis

This compound may also find applications in catalysis. Its structure could be modified to create catalysts that facilitate various chemical reactions, potentially leading to more efficient industrial processes .

Safety and Handling Research

Safety data sheets for 1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine provide crucial information on handling, storage, and first-aid measures. This information is essential for researchers working with the compound in laboratory settings .

Analytical Chemistry

As an analytical reagent, this compound could be used in the development of new analytical methods for detecting or quantifying other substances. Its chemical properties might allow it to react selectively with specific analytes .

Environmental Studies

Environmental studies may utilize this compound to understand its behavior and impact on ecosystems. Research can include its biodegradability, toxicity, and potential as an environmental contaminant .

Safety and Hazards

The safety information for “1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine” indicates that it may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-cyclobutyl-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6-5-8(9)11(10-6)7-3-2-4-7/h5,7H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTSQAJDJOITRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine

Synthesis routes and methods

Procedure details

(2Z)-3-Amino-2-butenenitrile (1.339 g, 16.31 mmol) and cyclobutylhydrazine HCl (2 g, 16.31 mmol) were added to ethanol (20 mL) and heated at 75° C. for 16 h. After cooling to room temperature, the solvent was removed under reduced pressure. The crude residue was suspended in saturated NaHCO3 (30 mL) and EtOAc (50 mL), and stirred for 10 min. The phases were separated and the aq. phase extracted with EtOAc (3×50 mL). The combined EtOAc extracts were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo. The crude residue was purified via silica gel chromatography (eluent: 0 to 5% EtOAc:DCM, then gradient to 100% EtOAc). The final product was collected as 0.4 g (16%). LCMS E-S (M+H)═:152.0. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.67-2.00 (m, 2H) 2.21 (s, 3H) 2.32-2.43 (m, 2H) 2.69 (ddd, J=10.55, 9.41, 2.53 Hz, 2H) 3.26-3.55 (br s, 2H) 4.48-4.59 (m, 1H) 5.36 (s, 1H)
Quantity
1.339 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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